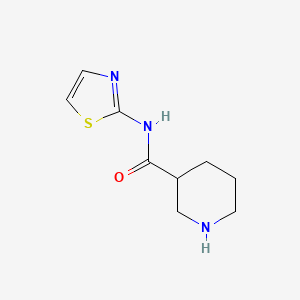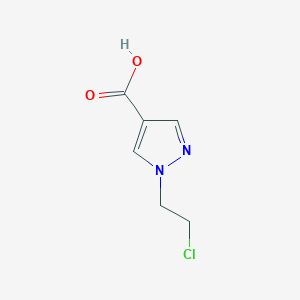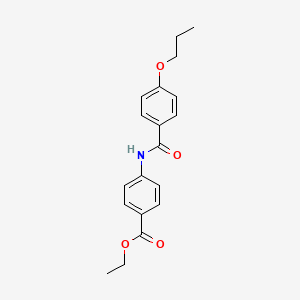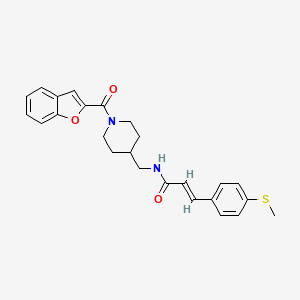![molecular formula C7H12O3S B2944681 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid CAS No. 933757-92-7](/img/structure/B2944681.png)
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C7H12O3S . It is also known as thiomalic acid.
Molecular Structure Analysis
The molecular structure of “2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid” consists of a tetrahydrofuran ring (oxolan) with a methyl group attached to it. This methyl group is further linked to a sulfanyl group, which is connected to an acetic acid molecule .Physical And Chemical Properties Analysis
“2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid” is a powder at room temperature . It has a molecular weight of 176.23 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .Applications De Recherche Scientifique
Environmental Degradation of Herbicides
Research on the environmental fate of herbicides such as metolachlor and alachlor involves studying their breakdown products, including ethane sulfonic acid (ESA) and oxanillic acid. Studies have revealed that these herbicides, when exposed to aquatic systems, produce breakdown products that have significant environmental impacts (Graham et al., 1999).
Photochemical Properties in Photosynthesis
The chemical and photochemical properties of 1,2-dithiolane, a compound related to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, have been studied to understand its role in photosynthesis. This research provides insights into the energy transfer mechanisms in natural systems, with a focus on compounds like 6-thioctic acid (Barltrop et al., 1954).
Catalysis in Chemical Synthesis
In the field of chemical synthesis, 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid-related compounds are studied for their role in catalysis. For example, the oxidation of methane to acetic acid, a vital petrochemical process, involves catalysts that can facilitate the reaction under specific conditions. Understanding the role of such catalysts is crucial for developing more efficient industrial processes (Periana et al., 2003).
Antioxidant Properties
Compounds like N-Acetyl Cysteine, which have structural similarities to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, exhibit antioxidant properties. These compounds trigger intracellular reactions that lead to the production of protective substances within cells. Such findings are significant for understanding cellular defense mechanisms against oxidative stress (Ezeriņa et al., 2018).
Applications in Mineral Analysis
Organic acids, including those related to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, have been utilized in the examination of minerals. This research provides valuable insights into the applications of organic acids in chemical analysis, particularly in the decomposition and analysis of various mineral forms (Bolton, 1879).
Biological Activity of Heteroatomic Compounds
Studies on the synthesis and biological activity of heteroatomic compounds based on phenylthiourea and acetophenone, which are structurally related to 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, shed light on their potential for medical applications. These compounds exhibit antioxidant effects and influence the functioning of biological membranes, suggesting their potential in drug development (Farzaliyev et al., 2020).
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h6H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXXYLWKORWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

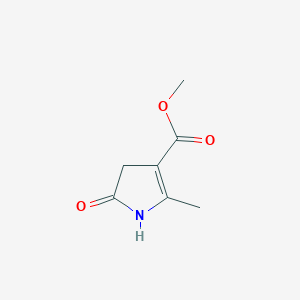
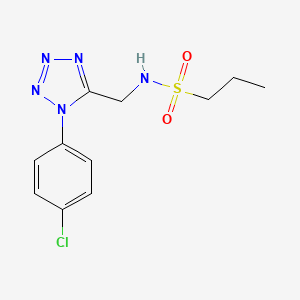
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
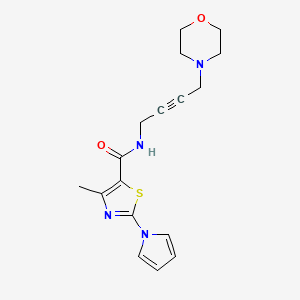
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
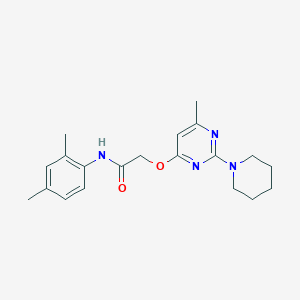
![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)
